molecular formula C12H22OSi B11892581 Cyclohexanol, 1-[3-(trimethylsilyl)-1-propynyl]- CAS No. 111999-87-2

Cyclohexanol, 1-[3-(trimethylsilyl)-1-propynyl]-

Cat. No.: B11892581
CAS No.: 111999-87-2
M. Wt: 210.39 g/mol
InChI Key: WFRFWIYYAHPKHY-UHFFFAOYSA-N
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Description

Cyclohexanol, 1-[3-(trimethylsilyl)-1-propynyl]- is an organic compound with the molecular formula C12H22OSi It is a derivative of cyclohexanol, where a trimethylsilyl group is attached to the propynyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanol, 1-[3-(trimethylsilyl)-1-propynyl]- typically involves the reaction of cyclohexanol with trimethylsilylacetylene under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexanol, followed by the addition of trimethylsilylacetylene. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for Cyclohexanol, 1-[3-(trimethylsilyl)-1-propynyl]- are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, 1-[3-(trimethylsilyl)-1-propynyl]- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclohexanone, while reduction can produce cyclohexane.

Scientific Research Applications

Cyclohexanol, 1-[3-(trimethylsilyl)-1-propynyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclohexanol, 1-[3-(trimethylsilyl)-1-propynyl]- involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors. The trimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexanol, 1-[3-(trimethylsilyl)-1-propynyl]- is unique due to the presence of both the hydroxyl and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry.

Properties

CAS No.

111999-87-2

Molecular Formula

C12H22OSi

Molecular Weight

210.39 g/mol

IUPAC Name

1-(3-trimethylsilylprop-1-ynyl)cyclohexan-1-ol

InChI

InChI=1S/C12H22OSi/c1-14(2,3)11-7-10-12(13)8-5-4-6-9-12/h13H,4-6,8-9,11H2,1-3H3

InChI Key

WFRFWIYYAHPKHY-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC#CC1(CCCCC1)O

Origin of Product

United States

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